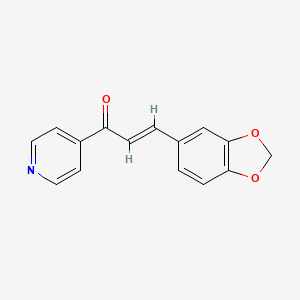
3-(1,3-benzodioxol-5-yl)-1-(4-pyridinyl)-2-propen-1-one
描述
3-(1,3-benzodioxol-5-yl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as propenone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Propenone is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 267.29 g/mol. It is primarily used in research laboratories for its unique properties and mechanisms of action.
作用机制
Propenone exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative stress. Propenone has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and DNA damage.
Biochemical and Physiological Effects:
Propenone has been shown to have various biochemical and physiological effects on living organisms. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Propenone has been shown to be relatively non-toxic and well-tolerated in animal studies, with no significant adverse effects reported.
实验室实验的优点和局限性
Propenone has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it easy to handle and manipulate in laboratory settings. However, propenone has several limitations as well. It is highly reactive and can undergo various chemical reactions, making it challenging to control its properties and behavior. It is also relatively expensive, which can limit its use in large-scale experiments.
未来方向
There are several future directions for research on propenone. One area of interest is its potential use as a fluorescent probe for detecting metal ions. Further studies are needed to optimize its properties and sensitivity for metal ion detection. Another area of interest is its potential use as a photosensitizer for photodynamic therapy. Further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Additionally, propenone has potential applications in the field of organic synthesis for the synthesis of various organic compounds. Further studies are needed to optimize its use as a building block for the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
Propenone has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy. Propenone has also been used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-pyridin-4-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-13(12-5-7-16-8-6-12)3-1-11-2-4-14-15(9-11)19-10-18-14/h1-9H,10H2/b3-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOGQKDGSULXOE-HNQUOIGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-pyridin-4-ylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclopropyl-5-[(pyridin-2-ylthio)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3835505.png)

![1-{1-[(3-chlorophenyl)amino]ethyl}-2,5-pyrrolidinedione](/img/structure/B3835524.png)

![2-ethoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3835539.png)
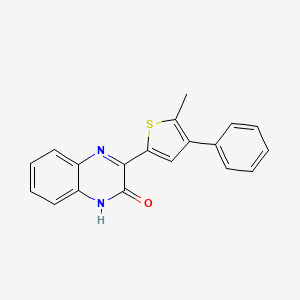

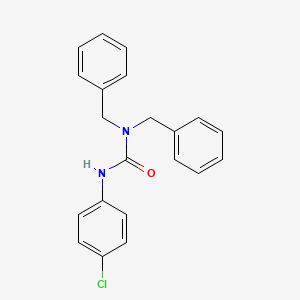
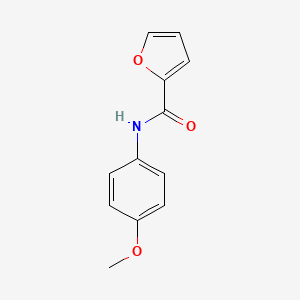
![N'-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide](/img/structure/B3835591.png)
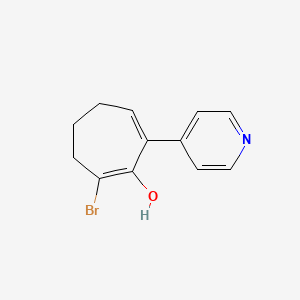
![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate](/img/structure/B3835601.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3835604.png)
![2-[(dicyclohexylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3835618.png)